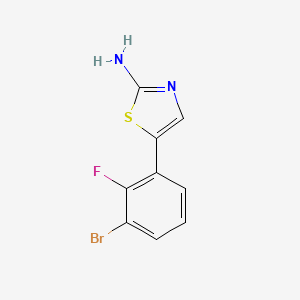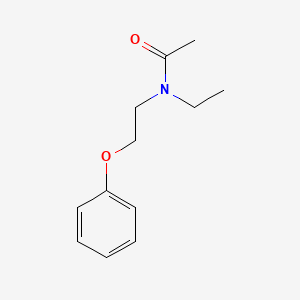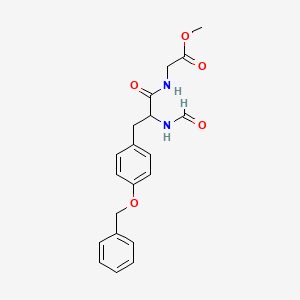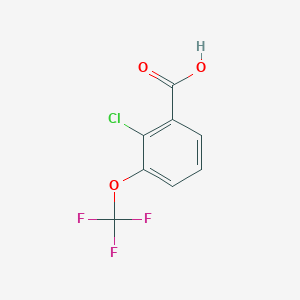![molecular formula C20H18O4S B14014435 2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one) CAS No. 63261-26-7](/img/structure/B14014435.png)
2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one is a complex organic compound characterized by its unique structure, which includes two dihydroindenone units connected by a sulfonylmethyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one typically involves multiple steps. One common approach is the condensation of 2-hydroxy-2-(2-oxo-propyl)-indane-1,3-dione with ninhydrin in an acetic acid medium. This reaction forms a carbon-based nucleophile that attacks the electrophilic C-2 position of ninhydrin, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one has several scientific research applications:
Organic Electronics: The compound’s unique structure makes it a candidate for use in organic solar cells as a near-infrared electron acceptor.
Medicinal Chemistry: It can be used as a building block for synthesizing compounds with potential neuroprotective and antioxidant properties.
Material Science: The compound’s properties make it suitable for use in developing new materials with specific electronic or optical characteristics.
作用机制
The mechanism of action for 2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The sulfonylmethyl group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. This compound can also interact with biological molecules, potentially influencing cellular pathways and processes.
相似化合物的比较
Similar Compounds
2-(1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid: This compound shares a similar indene structure but lacks the sulfonylmethyl bridge.
2,3-Dihydroindole derivatives: These compounds have similar core structures and are used in medicinal chemistry for their neuroprotective properties.
Uniqueness
2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one is unique due to its dual dihydroindenone units connected by a sulfonylmethyl bridge. This structure imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and medicinal chemistry.
属性
CAS 编号 |
63261-26-7 |
|---|---|
分子式 |
C20H18O4S |
分子量 |
354.4 g/mol |
IUPAC 名称 |
2-[(3-oxo-1,2-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C20H18O4S/c21-19-15(9-13-5-1-3-7-17(13)19)11-25(23,24)12-16-10-14-6-2-4-8-18(14)20(16)22/h1-8,15-16H,9-12H2 |
InChI 键 |
DTAZXFDKFSVUKZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)C2=CC=CC=C21)CS(=O)(=O)CC3CC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate](/img/structure/B14014358.png)
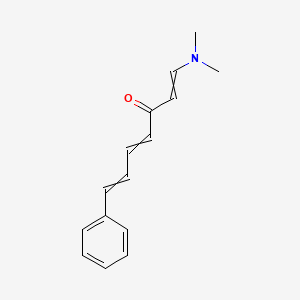
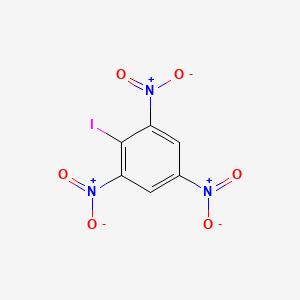
![4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B14014371.png)
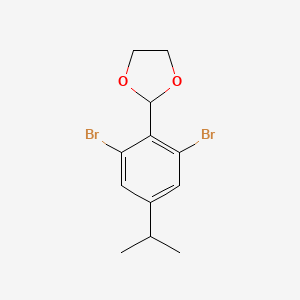
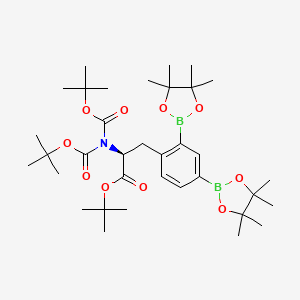
![1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-](/img/structure/B14014390.png)
![2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid](/img/structure/B14014395.png)
